molecular formula C10H6BrNO B1603878 2-Bromoquinoline-4-carbaldehyde CAS No. 866831-75-6

2-Bromoquinoline-4-carbaldehyde

Cat. No. B1603878
M. Wt: 236.06 g/mol
InChI Key: LLFVQQKMECYPGQ-UHFFFAOYSA-N
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Description

2-Bromoquinoline-4-carbaldehyde (2-BQC) is a heterocyclic aldehyde derived from quinoline, a nitrogen-containing aromatic compound. It has been used for many years in the field of organic synthesis, as it is a versatile intermediate for the synthesis of a variety of heterocyclic compounds. 2-BQC is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has been found to be a useful reagent for organic reactions, such as the formation of imines, amines, and quinolines.

Scientific Research Applications

Synthesis and Chemistry

2-Bromoquinoline-4-carbaldehyde and its analogs have diverse applications in the synthesis of complex chemical structures. For instance, in the field of organic synthesis, these compounds are used as key intermediates in constructing fused or binary heterocyclic systems. They are particularly valuable in the synthesis of quinoline ring systems, a crucial structural component in many biologically active molecules. This versatility in synthesis is highlighted by the work of Hamama et al. (2018), who discussed the synthesis and applications of 2-chloroquinoline-3-carbaldehyde, a closely related analog, in organic chemistry (Hamama et al., 2018).

Catalysis

In catalytic processes, derivatives of 2-Bromoquinoline-4-carbaldehyde have been used as substrates. For instance, Cho and Patel (2006) described a process where 3-Bromopyridine-4-carbaldehyde, a related compound, was utilized in a palladium-catalyzed reaction to yield isoquinolines, showcasing the potential of these compounds in complex catalytic reactions (Cho & Patel, 2006).

Antimicrobial Activity

Compounds derived from 2-Bromoquinoline-4-carbaldehyde have shown promising results in antimicrobial applications. Sangani et al. (2013) synthesized a series of 4H-chromene derivatives bearing 2-aryloxyquinoline, which exhibited significant activity against various bacteria and fungi. This indicates the potential of 2-Bromoquinoline-4-carbaldehyde derivatives in developing new antimicrobial agents (Sangani et al., 2013).

Biological and Medicinal Chemistry

In the realm of medicinal chemistry, 2-Bromoquinoline-4-carbaldehyde derivatives have been explored for their biological activities. Abdel-Wahab and Khidre (2012) reviewed the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde, which has been used to synthesize biologically important compounds. This underscores the relevance of such compounds in the development of new therapeutic agents (Abdel-Wahab & Khidre, 2012).

Corrosion Inhibition

Interestingly, quinoline derivatives, including those related to 2-Bromoquinoline-4-carbaldehyde, have been investigated as corrosion inhibitors. Lgaz et al. (2017) conducted a study on the corrosion inhibition properties of quinoline derivatives for mild steel in hydrochloric acid solution, demonstrating the practical applications of these compounds in industrial settings (Lgaz et al., 2017).

properties

IUPAC Name

2-bromoquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFVQQKMECYPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628583
Record name 2-Bromoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoquinoline-4-carbaldehyde

CAS RN

866831-75-6
Record name 2-Bromoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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